3-({1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one
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Overview
Description
3-({1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core, a fluorine atom, and a piperidine ring substituted with a cyclopropyl-isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the isoxazole ring: This can be achieved through a (3 + 2) cycloaddition reaction involving a nitrile oxide and an alkyne or alkene.
Synthesis of the piperidine derivative: The piperidine ring can be synthesized via reductive amination or other methods.
Coupling of the isoxazole and piperidine derivatives: This step involves the formation of a carbon-nitrogen bond, often using a coupling reagent such as EDCI or DCC.
Introduction of the quinazolinone core: This can be achieved through a condensation reaction involving an anthranilic acid derivative and an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-({1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
3-({1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-({1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways . The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-({(7S,8R)-10-[(2R)-1-hydroxy-2-propanyl]-8-methyl-11-oxo-5,7,8,9,10,11-hexahydrodibenzo[g,i][1,5]oxazacycloundecin-7-yl}methyl)-1-methylurea
- 1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidine-4-carboxamide
Uniqueness
The uniqueness of 3-({1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one lies in its specific combination of functional groups and structural features. The presence of the quinazolinone core, fluorine atom, and cyclopropyl-isoxazole moiety distinguishes it from other similar compounds and may confer unique biological activities and chemical properties .
Properties
IUPAC Name |
3-[[1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O2/c22-16-3-4-18-19(9-16)23-13-26(21(18)27)11-14-5-7-25(8-6-14)12-17-10-20(28-24-17)15-1-2-15/h3-4,9-10,13-15H,1-2,5-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIUVXIJOQZXOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)CN3CCC(CC3)CN4C=NC5=C(C4=O)C=CC(=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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